An In-depth Technical Guide to the Solubility of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
An In-depth Technical Guide to the Solubility of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole, a compound of interest in medicinal chemistry and drug development. In the absence of established experimental data, this document outlines a systematic approach, beginning with in silico prediction of key physicochemical properties, followed by detailed, field-proven protocols for experimental solubility determination and analytical quantification. This whitepaper is designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, adhering to the highest standards of scientific integrity.
Introduction: The Critical Role of Solubility
1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole is a substituted aromatic heterocyclic compound. The pyrrole nucleus is a common scaffold in numerous biologically active compounds and approved drugs.[1][2] The substituents on the phenyl and pyrrole rings—specifically the dichloro and nitro groups—are expected to significantly influence its physicochemical properties, including its solubility.
Aqueous solubility is a master variable in drug development. It directly impacts a drug's dissolution rate in the gastrointestinal tract, and consequently, its absorption and bioavailability. Poor aqueous solubility can lead to low and variable oral bioavailability, posing a significant challenge for formulation development and clinical efficacy. Therefore, a thorough understanding and accurate measurement of the solubility of a new chemical entity like 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole is a foundational step in its preclinical development.
This guide provides a robust framework for approaching the solubility assessment of this compound, emphasizing the causality behind experimental choices and ensuring the generation of trustworthy data.
Physicochemical Profile: An In Silico Assessment
Given the absence of published experimental data for 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole, a first-principles approach begins with the prediction of its key physicochemical properties using computational models. These predicted values provide a valuable starting point for designing experimental studies. The SMILES string for the compound is C1=C(C=C(C(=C1Cl)O)Cl)[O-].
Various online cheminformatics tools, such as Chemicalize, Molinspiration, and the Virtual Computational Chemistry Laboratory, can provide predictions for the following parameters.[3][4][5] While these are estimates, they are instrumental in guiding experimental design.
Table 1: Predicted Physicochemical Properties of 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~273.08 g/mol | Moderate molecular weight. |
| logP (Octanol-Water Partition Coefficient) | High (e.g., > 4) | Indicates high lipophilicity and likely poor aqueous solubility. |
| pKa (Acid Dissociation Constant) | Not predicted to have an ionizable group in the physiological pH range. | The pyrrole NH proton is very weakly acidic (pKa ~17.5), and the nitroaryl system does not have a readily ionizable proton.[6] Therefore, its solubility is expected to be largely independent of pH in the physiological range of 1.2 to 6.8.[7] |
| Aqueous Solubility (logS) | Low (e.g., < -4) | Reinforces the expectation of poor water solubility. |
| Polar Surface Area (PSA) | Moderate | The nitro group and pyrrole nitrogen contribute to polarity, but this is offset by the large nonpolar surface area. |
Note: The values in this table are illustrative of what would be expected from predictive software. Actual values should be generated using up-to-date prediction algorithms.
The high predicted logP and low predicted aqueous solubility strongly suggest that 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole is a poorly soluble compound, likely falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6] This necessitates a careful and robust experimental approach to accurately determine its solubility.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[8][9] This method measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature, under equilibrium conditions. The International Council for Harmonisation (ICH) guidelines recommend this method for biopharmaceutics classification.[5][10]
Causality in Experimental Design
The choice of experimental parameters is critical for obtaining meaningful data.
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Solvent Selection: For pharmaceutical applications, solubility is typically determined in aqueous buffers across the physiological pH range (1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[11] Given the predicted non-ionizable nature of the target compound, significant pH-dependent solubility is not expected. However, it is still crucial to perform the measurements at these pH values to confirm this prediction. Additionally, solubility in biorelevant media (e.g., FaSSIF, FeSSIF) and various organic solvents can be important for formulation development.
-
Temperature Control: Solubility is temperature-dependent. For biopharmaceutical relevance, experiments should be conducted at a constant temperature of 37 ± 1°C.[12]
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium between the solid compound and the solution. For poorly soluble compounds, this can take 24 to 72 hours.[2][13] It is essential to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).[9]
-
Solid Phase: An excess of the solid compound must be present throughout the experiment to ensure that a saturated solution is maintained.[8] It is also important to characterize the solid form (e.g., crystalline vs. amorphous) before and after the experiment, as different polymorphs can have different solubilities.
Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring the integrity of the generated data.
-
Preparation:
-
Prepare aqueous buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).
-
Pre-heat the buffers and a temperature-controlled shaker to 37°C.
-
-
Sample Addition:
-
Into triplicate glass vials for each buffer, add an excess amount of 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole. An amount sufficient to be visible as a solid residue at the end of the experiment is required.
-
-
Equilibration:
-
Add a precise volume of the pre-heated buffer to each vial.
-
Seal the vials and place them in the shaker, ensuring adequate agitation to keep the solid suspended but avoiding the formation of a vortex.[9]
-
Incubate at 37°C for a predetermined time (e.g., 72 hours), with sampling at intermediate time points (e.g., 24 and 48 hours).
-
-
Sample Separation:
-
At each time point, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Immediately filter the aliquot through a low-binding, chemically compatible syringe filter (e.g., 0.22 µm PVDF) into a clean vial for analysis. Centrifugation prior to filtration can also be employed.[13]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) (see Section 4).
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for the triplicate samples at each pH and time point.
-
Confirm that the concentration has plateaued in the final time points, indicating that equilibrium has been reached. The solubility is the mean concentration at equilibrium.
-
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification by HPLC
A robust and validated analytical method is paramount for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose, especially for aromatic, chromophoric compounds like 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole.[14]
Protocol for HPLC Method Development
-
Column Selection: A reversed-phase C18 column is a good starting point for a nonpolar analyte.
-
Mobile Phase Selection:
-
A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[14]
-
For nitroaromatic compounds, acetonitrile often provides good peak shape.
-
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a dilute solution using a UV-Vis spectrophotometer. This wavelength should be used for detection to maximize sensitivity.
-
Calibration:
-
Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent (e.g., acetonitrile).
-
Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.
-
The linearity of the calibration curve should be established with a correlation coefficient (r²) of >0.99.[15]
-
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[16][17] This includes demonstrating specificity, linearity, accuracy, precision, and the limit of quantification (LOQ).[15]
Visualization of HPLC Quantification
Caption: HPLC Quantification Workflow.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 2: Illustrative Solubility Data for 1-(2,6-Dichloro-4-nitrophenyl)-1H-pyrrole at 37°C
| Solvent (Aqueous Buffer) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |
| pH 1.2 | Experimental Value | Calculated Value |
| pH 4.5 | Experimental Value | Calculated Value |
| pH 6.8 | Experimental Value | Calculated Value |
The results should be interpreted in the context of the predicted physicochemical properties. As expected for a non-ionizable compound, the solubility should not vary significantly across the pH range of 1.2 to 6.8. Any observed differences should be investigated for potential experimental artifacts or unexpected chemical behavior.
Conclusion
While no public solubility data currently exists for 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrrole, this guide provides a comprehensive and scientifically rigorous framework for its determination. By combining in silico prediction with robust experimental protocols, such as the shake-flask method, and validated analytical techniques like HPLC, researchers can confidently generate the high-quality solubility data essential for advancing drug discovery and development programs. The principles and methodologies outlined herein are designed to ensure data integrity and provide a solid foundation for subsequent formulation and preclinical studies.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Property Explorer. openmolecules.org. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]
-
On-line Software. Virtual Computational Chemistry Laboratory. [Link]
-
Shake Flask Method Summary. BioAssay Systems. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
ADMET Predictor®. Simulations Plus. [Link]
-
Calculating Physiochemical Properties. Cambridge MedChem Consulting. [Link]
-
Chemicalize - Instant Cheminformatics Solutions. Chemicalize. [Link]
-
MoKa - pKa modelling. Molecular Discovery. [Link]
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. ResearchGate. [Link]
-
PCB Module: Accurate Physicochemical Property Predictions. Simulations Plus. [Link]
-
Development of SPME-HPLC methodology for detection of nitroexplosives. Scilit. [Link]
-
2,6-Dichloro-4-nitrophenol. PubChem. [Link]
-
Molinspiration Cheminformatics. Molinspiration. [Link]
-
Pyrrole. Wikipedia. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 4. Molinspiration Cheminformatics [molinspiration.com]
- 5. On-line Software [vcclab.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. bioassaysys.com [bioassaysys.com]
- 11. MoKa - pKa modelling [moldiscovery.com]
- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 13. enamine.net [enamine.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
